molecular formula C20H23NO3S B12271715 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B12271715
M. Wt: 357.5 g/mol
InChI Key: AOCXILVLCXXHKP-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the thiophene and cyclopropyl groups. The reaction conditions may vary, but common reagents include anhydrous solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydrobenzofuran: A structurally related compound with similar properties.

    2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran: Another related compound with a hydroxyl group.

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its combination of a benzofuran ring, a thiophene ring, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide

InChI

InChI=1S/C20H23NO3S/c1-19(2)10-14-4-3-5-16(18(14)24-19)23-11-17(22)21-13-20(7-8-20)15-6-9-25-12-15/h3-6,9,12H,7-8,10-11,13H2,1-2H3,(H,21,22)

InChI Key

AOCXILVLCXXHKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3(CC3)C4=CSC=C4)C

Origin of Product

United States

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